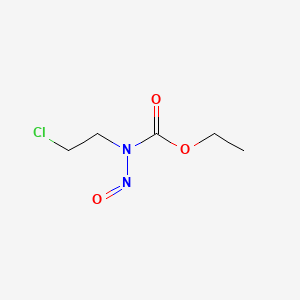

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester

Description

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester (CAS RN: 615-53-2) is a nitroso-carbamate derivative characterized by a 2-chloroethyl group and a nitroso (NO) moiety attached to the carbamate backbone. This compound is structurally designed to act as an alkylating agent, capable of transferring its 2-chloroethyl group to DNA, inducing crosslinks and apoptosis in cancer cells .

Properties

CAS No. |

6296-45-3 |

|---|---|

Molecular Formula |

C5H9ClN2O3 |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

ethyl N-(2-chloroethyl)-N-nitrosocarbamate |

InChI |

InChI=1S/C5H9ClN2O3/c1-2-11-5(9)8(7-10)4-3-6/h2-4H2,1H3 |

InChI Key |

NFCXERZWGPTYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is typically prepared via nitrosation of the corresponding 2-chloroethyl carbamate ester. The general synthetic route involves:

- Starting from ethyl 2-chloroethylcarbamate (ethyl N-(2-chloroethyl)carbamate).

- Nitrosation of the secondary amine nitrogen to introduce the nitroso (-N=O) group.

- This is usually achieved by treatment with a nitrosating agent such as sodium nitrite (NaNO2) under acidic conditions.

This method is consistent with the synthesis of nitrosocarbamates where the nitroso group is introduced onto the nitrogen of the carbamate moiety.

Detailed Synthetic Procedure

Although explicit step-by-step procedures for this exact compound are scarce in open literature, synthesis parallels can be drawn from related nitrosocarbamate preparations and patent literature describing carbamic acid derivatives:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethyl 2-chloroethylcarbamate | Starting material | Carbamate precursor |

| 2 | Sodium nitrite (NaNO2) + Acid (e.g., HCl) | Nitrosation reaction at low temperature (0-5°C) | Introduction of nitroso group |

| 3 | Work-up by extraction and purification | Organic solvent extraction, drying, and distillation | Pure ethyl N-(2-chloroethyl)-N-nitrosocarbamate |

This approach is supported by the structural and chemical logic of nitrosocarbamate synthesis and is referenced indirectly by multiple sources describing related compounds and their preparation.

Representative Example from Literature

- In a study by Lown et al. (1980), nitrosocarbamates were synthesized by nitrosation of the corresponding carbamates using sodium nitrite in acidic medium, followed by purification steps.

- Patents on carbamic acid derivatives describe similar esterification and nitrosation steps for related carbamate esters, highlighting the use of ethyl esters and chloroethyl substituents in the starting materials.

Alternative Synthetic Routes

Other methods involve:

- Reaction of chloroethyl isocyanate with ethanol to form the carbamate, followed by nitrosation.

- Direct nitrosation of ethyl 2-chloroethylcarbamate under controlled conditions to prevent decomposition.

Purification and Characterization

- Purification is commonly achieved by solvent extraction and distillation under reduced pressure.

- Chromatographic methods such as preparative chiral chromatography have been applied for related carbamate esters to separate enantiomers, though this is more relevant for chiral derivatives.

- Characterization includes NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy to confirm the nitroso and carbamate functionalities.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-chloroethylcarbamate |

| Nitrosating Agent | Sodium nitrite (NaNO2) |

| Reaction Medium | Acidic aqueous solution (e.g., HCl) |

| Temperature | 0–5 °C (to control nitrosation rate) |

| Reaction Time | Typically 1–2 hours |

| Work-up | Extraction with organic solvents (e.g., ether) |

| Purification | Distillation under reduced pressure |

| Yield | Moderate to good (varies by method) |

| Characterization Methods | NMR, MS, IR |

Chemical Reactions Analysis

Ethyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Medicinal Chemistry

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester has been studied for its potential as an anticancer agent. Its mechanism of action primarily involves DNA alkylation, which disrupts DNA replication and transcription processes.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It was shown to induce apoptosis in these cells through the formation of covalent bonds with nucleophilic sites on DNA, leading to cell death in rapidly dividing cells .

Toxicology Research

Research indicates that carbamic acid, (2-chloroethyl)nitroso-, ethyl ester has significant toxicological implications. It is classified as a potential mutagen and carcinogen based on various animal studies.

Toxicological Findings

- In rodent studies, high doses resulted in severe toxicity, including lung inflammation and nephropathy .

- Clinical trials have reported side effects such as nausea and leukopenia in patients treated with this compound for somatic cancers .

Synthesis and Industrial Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

Synthesis Pathways

The synthesis typically involves:

- Nucleophilic substitution of the chloroethyl group.

- Reduction reactions to yield various derivatives useful in medicinal chemistry.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of ethyl N-(2-chloroethyl)-N-nitrosocarbamate involves the generation of reactive intermediates that can form DNA adducts, leading to DNA damage and cell death. The compound releases nitric oxide, which can induce cytotoxic effects in cancer cells. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Mechanistic and Metabolic Differences

- Alkylating Potential: The 2-chloroethyl group in the target compound enables direct DNA alkylation, similar to nitrogen mustards. In contrast, ethyl carbamate requires metabolic activation to form vinyl epoxides for mutagenicity .

- Toxicity Profile : Unlike ethyl carbamate, the nitroso and chloroethyl groups in the target compound may reduce systemic toxicity by directing reactivity toward tumor cells, though in vivo inactivity suggests metabolic instability or poor bioavailability .

Pharmacological and Toxicological Data

Table 2: Comparative Toxicity and Efficacy

| Compound Name | In Vitro IC50 (µg/mL) | In Vivo Activity | Key Toxicity/Metabolism |

|---|---|---|---|

| Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester | 1–10 | None | - Likely forms DNA adducts - Potential for alkylation-related cytotoxicity |

| Ethyl carbamate | N/A | Carcinogenic | - Metabolized to vinyl carbamate epoxide (mutagenic) - Hepatotoxic at high doses |

| CAPA ester (ASE) | N/A | Active | - High SCE induction in vitro- Ester bond critical for antitumor activity |

Biological Activity

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester is a chemical compound with significant implications in medicinal and agricultural chemistry. This detailed examination focuses on its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula for carbamic acid, (2-chloroethyl)nitroso-, ethyl ester is CHClNO, characterized by a nitroso group attached to a carbamate structure with a 2-chloroethyl moiety. The compound typically appears as a colorless to pale yellow liquid with a density of approximately 1.3 g/cm³ and a boiling point around 215.4°C at 760 mmHg.

Synthesis Process:

The synthesis generally involves the reaction of ethyl carbamate with 2-chloroethylamine under nitrosation conditions. This straightforward synthetic route can be optimized for yield and purity.

Biological Activity

Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester exhibits a range of biological activities, particularly in the context of cancer research and agricultural applications.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent . In vitro studies have shown that several derivatives, including carbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl ester, demonstrate significant cytotoxic effects against various human tumor cell lines such as:

| Cell Line | IC50 (µg/mL) |

|---|---|

| CAKI-1 (renal) | 1-10 |

| DLD-1 (colon) | 1-10 |

| NCI-H23 (lung) | 1-10 |

| SK-MEL-28 (melanoma) | 1-10 |

| SNB-7 (CNS) | 1-10 |

These findings suggest that the compound has good activity against at least two of these cell lines, warranting further investigation in vivo against models such as P388 murine leukemia .

The mechanism by which carbamic acid, (2-chloroethyl)nitroso-, ethyl ester exerts its biological effects primarily involves the generation of reactive intermediates that form DNA adducts. This leads to DNA damage and subsequent cell death. Key aspects include:

- Nitric Oxide Release: The compound releases nitric oxide, which can induce cytotoxic effects in cancer cells.

- DNA Damage: The formation of DNA adducts is critical for its anticancer activity.

- Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress, further contributing to their biological activity .

Agricultural Applications

Due to its chlorinated structure, carbamic acid, (2-chloroethyl)nitroso-, ethyl ester has been explored for its potential use as an insecticide or herbicide . Its reactivity with biological molecules suggests applications in pest control and crop protection strategies.

Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of carbamic acid derivatives:

- Antitumor Evaluation: A study synthesized new (2-chloroethyl)nitrosocarbamates that exhibited promising antitumor activity against L1210 leukemia in mice .

- DNA Damage Mechanisms: Research on related compounds like 2-chloroethyl ethyl sulfide demonstrated significant DNA-damaging effects through phosphorylation of histone H2A.X and activation of p53 pathways in skin cells . These findings may provide insights into the mechanisms underlying the effects of carbamic acid derivatives.

- Inflammatory Response Studies: Investigations into the inflammatory responses induced by exposure to related compounds indicate that oxidative stress plays a crucial role in mediating cellular damage and inflammation .

Q & A

Q. What are the key considerations in designing synthetic routes for carbamic acid esters with nitroso and 2-chloroethyl groups?

Methodological Answer: Synthesis of nitroso-carbamic acid esters requires careful optimization of nitroso group introduction and esterification. Key steps include:

- Nitroso Group Incorporation: Use nitrosating agents like NaNO₂ under acidic conditions, ensuring controlled temperatures (0–5°C) to avoid side reactions .

- Esterification: Employ carbamoyl chloride intermediates reacting with 2-chloroethanol. Protecting groups may stabilize reactive intermediates .

- Carrier Moieties: Attach water-solubilizing groups (e.g., glucopyranose) or prodrug activators (e.g., acetoxybenzyl) to enhance bioavailability .

Q. Which analytical techniques are critical for characterizing nitroso-carbamic acid esters?

Methodological Answer:

- NMR Spectroscopy: Confirm nitroso group placement and ester linkage integrity via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., nitroso protons at δ 8–10 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks for C₉H₁₄ClN₂O₄ at m/z 257.06) .

- Chromatography (HPLC): Assess purity and stability under varying pH/temperature conditions .

Q. How should initial toxicity screening be conducted for nitroso-carbamic acid esters?

Methodological Answer:

- In Vitro Cytotoxicity Assays: Use human tumor cell lines (e.g., renal CAKI-1, colon DLD-1) with MTT or SRB assays. IC₅₀ values <10 µg/mL indicate promising activity .

- Genotoxicity Testing: Conduct Ames tests for mutagenicity and comet assays for DNA damage. Nitroso derivatives may require metabolic activation (S9 liver fractions) .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity and toxicity in (2-chloroethyl)nitroso carbamic acid esters?

Methodological Answer:

- Structure-Activity Relationships (SAR):

| Modification | Anticancer IC₅₀ (µg/mL) | Carcinogenicity |

|---|---|---|

| 4-Acetoxybenzyl ester | 1.2–4.8 (CAKI-1, DLD-1) | Moderate |

| 4-Nitrobenzyl ester | 2.5–6.1 (NCI-H23) | High |

| Glucopyranose conjugate | >20 (SNB-7) | Low |

Q. What metabolic pathways contribute to the carcinogenicity of nitroso-carbamic acid esters?

Methodological Answer:

- Metabolic Activation: Ethyl esters undergo cytochrome P450-mediated oxidation to vinyl intermediates, forming DNA-alkylating epoxides .

- Detoxification Pathways: Glucuronidation or glutathione conjugation reduces electrophilic metabolites. Use LC-MS/MS to track metabolite profiles in hepatic microsomes .

Q. How can discrepancies between in vitro and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution. Poor in vivo activity may stem from rapid clearance (e.g., carbamic acid ester 3: t₁/₂ = 1.2 h in mice) .

- Prodrug Optimization: Introduce hydrolyzable groups (e.g., acetylated sugars) for targeted release in tumor microenvironments .

Q. What strategies improve the stability of nitroso-carbamic acid esters under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.